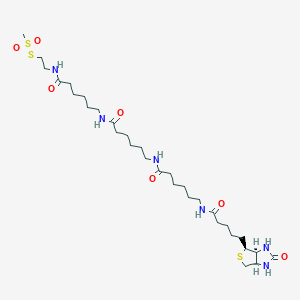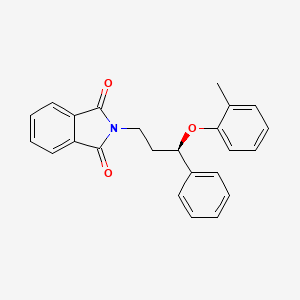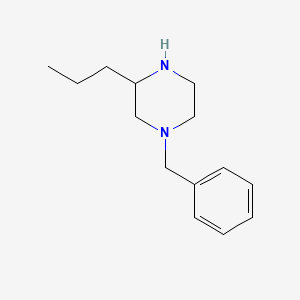![molecular formula C11H13N5OS B13842886 1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole and thiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one typically involves the formation of the pyrazole and thiazole rings followed by their coupling to the pyrrolidin-2-one core. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazines with 1,3-diketones.
Thiazole Formation: Synthesis of the thiazole ring via cyclization of thioamides with α-haloketones.
Coupling Reactions: Coupling of the pyrazole and thiazole rings to the pyrrolidin-2-one core using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry to enhance yield and purity while reducing reaction times and waste.
化学反应分析
Types of Reactions
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazole or thiazole rings using agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
N-oxides: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
科学研究应用
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
相似化合物的比较
Similar Compounds
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one: shares structural similarities with other heterocyclic compounds like pyrazoles and thiazoles.
Pyrazole Derivatives: Known for their anti-inflammatory and anti-cancer properties.
Thiazole Derivatives: Used in antimicrobial and anti-tubercular applications.
Uniqueness
The uniqueness of this compound lies in its combined pyrazole-thiazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H13N5OS |
|---|---|
分子量 |
263.32 g/mol |
IUPAC 名称 |
1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13N5OS/c1-16-3-2-8(10(16)17)14-11-15-9(6-18-11)7-4-12-13-5-7/h4-6,8H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
HGIVZWRPNVSCJQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1=O)NC2=NC(=CS2)C3=CNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)





![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)



